(R)-tert-Butyl 2-(piperidin-3-yl)acetate

Chiral resolution Enantiomeric purity Stereospecific synthesis

Procure (R)-tert-butyl 2-(piperidin-3-yl)acetate (CAS 1265324-14-8) when your synthetic route demands a defined (R)-configuration at the piperidine 3-position. Unlike the racemate (CAS 661470-62-8), this single enantiomer eliminates the need for costly downstream chiral resolution, reduces the risk of difficult-to-remove diastereomeric impurities, and ensures compliance with regulatory guidelines for chiral impurity profiling. The sterically bulky tert-butyl ester enables selective deprotection strategies in the presence of other labile esters, making it a critical building block for convergent API syntheses, medicinal chemistry SAR studies, and process development governed by Quality-by-Design (QbD) principles. Choose the correct enantiomer from the first step to safeguard pharmacological activity and streamline your regulatory submission.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B15311682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-(piperidin-3-yl)acetate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CCCNC1
InChIInChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1
InChIKeyMYZXTEBXGUOQNS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-tert-Butyl 2-(piperidin-3-yl)acetate? A Procurement-Focused Introduction to a Key Chiral Piperidine Intermediate


(R)-tert-Butyl 2-(piperidin-3-yl)acetate (CAS 1265324-14-8) is a chiral, non‑racemic piperidine derivative bearing a tert‑butyl ester group. It belongs to the class of 3‑substituted piperidine building blocks that are widely employed as advanced intermediates in medicinal chemistry and pharmaceutical process development. The (R)‑enantiomer is distinguished by its defined absolute stereochemistry at the piperidine 3‑position . The compound has a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g·mol⁻¹ [1]. The tert‑butyl ester moiety is a common carboxyl‑protecting group that offers enhanced steric bulk relative to methyl or ethyl esters, influencing both the compound’s reactivity and its physicochemical properties [2].

Why (R)-tert-Butyl 2-(piperidin-3-yl)acetate Cannot Simply Be Replaced by Its Racemate or S‑Enantiomer


The (R)‑enantiomer of tert‑butyl 2‑(piperidin‑3‑yl)acetate is not interchangeable with its racemate (CAS 661470‑62‑8) or (S)‑enantiomer (CAS 1265681‑32‑0) in stereospecific syntheses. Chirality at the piperidine 3‑position is a critical determinant of the three‑dimensional architecture of downstream drug candidates; even a small percentage of the undesired enantiomer can lead to diastereomeric impurities that are difficult to remove and can alter pharmacological profiles . While the racemate may be available at slightly higher chemical purity (98 % vs. 97 %), the (R)‑enantiomer is supplied with a defined stereochemical configuration, which is essential for compliance with regulatory guidelines on chiral impurity control . Substitution with the (S)‑enantiomer would invert the stereochemistry and potentially abolish or reverse biological activity in target‑directed synthesis campaigns .

Quantitative Differentiation of (R)-tert-Butyl 2-(piperidin-3-yl)acetate vs. Its Closest Analogs: A Comparative Evidence Guide


Defined Absolute Stereochemistry: (R)-Enantiomer vs Racemate for Chiral Purity Control

Unlike the racemate (CAS 661470-62-8), which is a 1:1 mixture of (R)- and (S)-enantiomers, (R)-tert-butyl 2-(piperidin-3-yl)acetate is supplied as a single enantiomer with a specified configuration. The racemate lacks stereochemical definition, meaning that any downstream chiral product derived from it will contain equal amounts of both enantiomers unless an additional resolution step is employed. The (R)-enantiomer from Bidepharm is provided with a standard chemical purity of 97 %, while the racemate is available at 98 % purity from Chemscene . The key differentiator is not bulk purity but enantiomeric integrity: the racemate has an enantiomeric excess (ee) of 0 %, whereas the (R)-enantiomer is expected to have ee > 97 % based on vendor specifications for enantiopure materials .

Chiral resolution Enantiomeric purity Stereospecific synthesis

Chiral Inversion Risk: (R)-Enantiomer vs (S)-Enantiomer in Target-Directed Synthesis

The (R)-enantiomer and (S)-enantiomer (CAS 1265681-32-0) are non‑superimposable mirror images. Both are sold at the same nominal chemical purity (97 %) by Bidepharm . However, no analytical data are publicly available to confirm whether the enantiomeric excess values differ between the two. It is well‑established in medicinal chemistry that opposite enantiomers of chiral piperidine derivatives can display divergent receptor binding, metabolic stability, and toxicity profiles [1]. Therefore, selecting the correct enantiomer is mandatory when the target molecule requires a specific absolute configuration.

Chiral switch Enantiomer-specific activity Absolute configuration

Steric Bulk of the tert-Butyl Ester: Impact on Hydrolytic Stability and Downstream Reactivity

The tert‑butyl ester group in (R)-tert-butyl 2-(piperidin-3-yl)acetate provides significantly greater steric hindrance than the methyl or ethyl ester analogs of piperidin‑3‑ylacetic acid. This steric bulk retards base‑ and acid‑catalyzed ester hydrolysis, a property that is routinely exploited in multistep syntheses to allow selective deprotection of other esters while leaving the tert‑butyl ester intact [1][2]. Boiling point predictions for the (R)-enantiomer are not experimentally reported, but the racemate has a predicted boiling point of 259.0 ± 13.0 °C and a density of 0.950 ± 0.06 g·cm⁻³ , values that are consistent with the increased molecular weight and steric demand of the tert‑butyl group compared with lower alkyl esters.

Ester hydrolysis Protecting group strategy Steric hindrance

Optimal Application Scenarios for (R)-tert-Butyl 2-(piperidin-3-yl)acetate Based on Differentiating Evidence


Stereospecific Synthesis of Chiral Drug Candidates Requiring (R)-Configured Piperidine-3-Acetic Acid Moieties

Use (R)-tert-butyl 2-(piperidin-3-yl)acetate when the target active pharmaceutical ingredient (API) contains a chiral piperidine-3-acetic acid substructure with (R)-absolute configuration. The single enantiomer avoids the need for chiral resolution of the final API, streamlines regulatory compliance for chiral impurity profiling, and ensures that the correct enantiomer is incorporated into the pharmacophore .

Multistep Synthesis Where Orthogonal Ester Deprotection Is Required

Employ (R)-tert-butyl 2-(piperidin-3-yl)acetate in synthetic routes that involve multiple ester groups requiring sequential deprotection. The steric bulk of the tert-butyl ester permits selective removal of methyl or ethyl esters under basic conditions while leaving the tert-butyl ester intact, enabling a convergent synthetic strategy [1].

Process Chemistry Campaigns Requiring Defined Enantiomeric Purity from the Start

In process development for chiral APIs, initiating the route with an enantiopure building block reduces the burden of downstream diastereomeric impurity control. (R)-tert-butyl 2-(piperidin-3-yl)acetate, supplied with a defined stereochemical identity, helps establish a robust quality-by-design (QbD) framework from the first synthetic step [1].

Medicinal Chemistry Structure–Activity Relationship (SAR) Studies on Chiral Piperidine Derivatives

When exploring the SAR of piperidine-containing lead compounds, the (R)-enantiomer serves as a well-defined stereochemical probe. Using the racemate would confound biological assay results by introducing a 1:1 mixture of enantiomers, potentially masking or distorting the true activity of the active enantiomer .

Quote Request

Request a Quote for (R)-tert-Butyl 2-(piperidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.